Levormeloxifene

Vue d'ensemble

Description

- Levormeloxifène (INN ; noms de code de développement 6720-CDRI, NNC-460020) est un composé développé comme une alternative à l’hormonothérapie substitutive pour le traitement et la prévention de la perte osseuse postménopausique.

- Il n’a pas achevé son développement et n’a jamais été commercialisé en raison d’une forte incidence d’effets secondaires gynécologiques au cours des essais cliniques .

- Levormeloxifène est l’énantiomère lévogyre de l’ormeloxifène, qui a été commercialisé comme contraceptif hormonal.

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour le levormeloxifène ne sont pas largement documentées dans la littérature.

- Les méthodes de production industrielle sont également rares en raison de l’arrêt de son développement.

Analyse Des Réactions Chimiques

- Les types de réactions que le levormeloxifène peut subir comprennent l’oxydation, la réduction et la substitution.

- Les réactifs et les conditions courants utilisés dans ces réactions restent non divulgués.

- Les principaux produits formés à partir de ces réactions ne sont pas bien documentés.

Applications de recherche scientifique

- Malgré son interruption, le levormeloxifène a des applications potentielles dans divers domaines :

Santé osseuse : Initialement destiné à la prévention de la perte osseuse postménopausique.

Modulation du récepteur des œstrogènes : En tant que SERM, il interagit avec les récepteurs des œstrogènes, affectant l’expression des gènes.

Autres domaines de recherche : Son utilisation en chimie, en biologie et en médecine mérite d’être étudiée plus avant.

Applications De Recherche Scientifique

- Despite its discontinuation, levormeloxifene has potential applications in various fields:

Bone Health: Originally intended for postmenopausal bone loss prevention.

Estrogen Receptor Modulation: As a SERM, it interacts with estrogen receptors, affecting gene expression.

Other Research Areas: Its use in chemistry, biology, and medicine warrants further investigation.

Mécanisme D'action

- Le mécanisme du levormeloxifène implique la liaison aux récepteurs des œstrogènes (RE) dans les tissus.

- Il peut agir comme un agoniste ou un antagoniste selon le type de tissu.

- L’activation ou l’inhibition du RE influence la transcription des gènes, ce qui a un impact sur divers processus physiologiques.

Comparaison Avec Des Composés Similaires

- Le caractère unique du levormeloxifène réside dans son statut d’énantiomère lévogyre.

- Les composés similaires comprennent l’ormeloxifène (le mélange racémique), le tamoxifène et le raloxifène.

Activité Biologique

Levormeloxifene is a selective estrogen receptor modulator (SERM) primarily investigated for its potential in treating postmenopausal conditions, particularly osteoporosis and breast cancer. It exhibits both estrogenic and anti-estrogenic properties, making it a subject of interest in hormone replacement therapies and cancer prevention strategies.

This compound acts by selectively binding to estrogen receptors, thereby modulating the effects of estrogen in various tissues. This selective action allows it to promote beneficial effects on bone density while minimizing risks associated with traditional hormone replacement therapies.

Pharmacodynamics

- Bone Metabolism : Research has shown that this compound significantly influences bone turnover markers. In a study involving 301 postmenopausal women, serum CrossLaps—a marker for bone resorption—decreased by approximately 50% in groups treated with this compound, indicating a positive effect on bone metabolism compared to placebo groups .

- Lipid Profile : The compound also affects lipid metabolism. Total cholesterol levels decreased by 13-20% during treatment, with low-density lipoprotein (LDL) cholesterol reducing by 22-30% . These changes are beneficial in reducing cardiovascular risks associated with menopause.

- Endometrial Effects : Notably, this compound has been shown to increase endometrial thickness significantly, which may raise concerns regarding its long-term use in women with a history of endometrial issues .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates age-dependent variations. Studies indicate that younger women metabolize the drug differently compared to older populations, which can influence dosing strategies and safety profiles .

Safety and Tolerability

In clinical trials, this compound was generally well tolerated. Most adverse events reported were mild to moderate, including headaches and abdominal pain. Notably, serious adverse events were rare and often not directly related to the drug .

Comparative Efficacy

A comparative analysis of this compound against traditional hormone replacement therapy (HRT) reveals its unique profile:

| Parameter | This compound (20 mg) | HRT (1 mg Estradiol + 0.5 mg NETA) | Placebo |

|---|---|---|---|

| Serum CrossLaps Reduction (%) | ~50% | >60% | ~10% |

| Bone Alkaline Phosphatase Reduction (%) | ~30% | ~50% | N/A |

| LDL Cholesterol Reduction (%) | 22-30% | ~12% | N/A |

| Endometrial Thickness Increase | Significant | Not significant | N/A |

Case Studies

- Long-Term Use Study : A 12-month double-blind study showed that patients receiving this compound maintained or improved their bone density compared to those on placebo. The study highlighted the importance of continuous monitoring for endometrial changes due to the observed increases in thickness among treated subjects .

- Safety Profile Examination : In a cohort of postmenopausal women, adverse events were tracked over several months. The results indicated a higher incidence of mild side effects at higher doses but no significant increase in severe adverse events, suggesting a favorable safety margin for lower doses .

Propriétés

IUPAC Name |

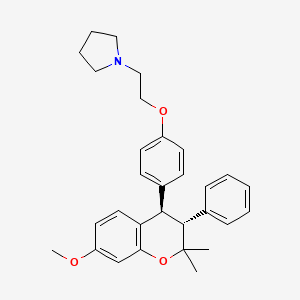

1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-WDYNHAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317017 | |

| Record name | (-)-Centchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ormeloxifene has both estrogenic and anti-estrogenic activity. As a contraceptive, ormeloxifene inhibits endometrial receptivity to blastocyst signals. This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos. | |

| Record name | Ormeloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

78994-23-7, 31477-60-8 | |

| Record name | (-)-Centchroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78994-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ormeloxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levormeloxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ormeloxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13310 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Centchroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORMELOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AXY5VE90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVORMELOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9512UKZ352 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.